molecular formula C7H8N2O3 B1653930 5-Amino-4-methyl-2-nitrophenol CAS No. 2055119-24-7

5-Amino-4-methyl-2-nitrophenol

Cat. No.: B1653930
CAS No.: 2055119-24-7
M. Wt: 168.15
InChI Key: RBHXNBBIUOSEHT-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature Considerations for Substituted Aminonitrophenols

5-Amino-4-methyl-2-nitrophenol is classified as a polysubstituted benzene (B151609) derivative. The nomenclature of such compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), which prioritize functional groups to determine the parent name and the numbering of the ring substituents. uobabylon.edu.iqjove.com

For benzene derivatives with multiple substituents, a principal functional group is chosen based on a defined priority order, which then dictates the base name of the compound. ucalgary.caucalgary.ca The hydroxyl group (-OH) in this compound confers the parent name "phenol". According to IUPAC priority rules, the hydroxyl group has higher priority than the amino (-NH2), methyl (-CH3), and nitro (-NO2) groups. sketchy.comreddit.com Therefore, the carbon atom attached to the hydroxyl group is designated as position 1 of the benzene ring.

Once the principal functional group is assigned to the C-1 position, the ring is numbered to give the other substituents the lowest possible locants. jove.comucalgary.ca Following this rule, the substituents are located as follows: the nitro group at C-2, the methyl group at C-4, and the amino group at C-5. The substituents are then listed alphabetically as prefixes to the parent name. This systematic process leads to the unambiguous IUPAC name: This compound .

Table 1: IUPAC Functional Group Priorities for this compound This table illustrates the priority order for the functional groups present in the molecule, which determines the parent name.

Priority Functional Group Formula Prefix (as substituent) Suffix (as principal group)
1 Alcohol (Phenol) -OH hydroxy- -ol
2 Amine -NH₂ amino- -amine
3 Alkyl (Methyl) -CH₃ methyl- -
4 Nitro -NO₂ nitro- -

Historical Development of Research on Related Substituted Phenols and Nitroaromatics

The study of substituted phenols and nitroaromatics is deeply rooted in the history of modern organic chemistry. The discovery of aromatic nitration in the early 19th century, typically using a mixture of nitric and sulfuric acids, was a foundational development. researchgate.netwikipedia.org This process enabled the introduction of the nitro group onto aromatic rings, creating a vast new class of chemicals. nih.govwikipedia.org Nitroaromatic compounds quickly became vital industrial chemicals, serving as precursors for dyes, explosives like trinitrotoluene (TNT), and pharmaceuticals. wikipedia.orgnih.gov

The synthesis of aminophenols has historically been accomplished primarily through the reduction of the corresponding nitrophenols. chemcess.com This reduction was traditionally carried out using iron in an acidic medium, though modern methods often employ catalytic hydrogenation. chemcess.com For example, the well-known analgesic paracetamol (acetaminophen) is produced from p-nitrophenol, which is first reduced to p-aminophenol and then acetylated. nih.govgoogle.com

The direct nitration of substituted phenols, such as cresol (B1669610) (methylphenol), often presents challenges, including the formation of multiple isomers and low yields due to side reactions. pjsir.org This has spurred extensive research into developing more selective and efficient synthetic methods. Over the years, chemists have explored various strategies, such as using different nitrating agents, employing protecting groups, and utilizing phase-transfer catalysts to control the regioselectivity of the reaction and improve the yield of specific isomers like o-nitrophenol. pjsir.orgorganic-chemistry.org The development of methods for the controlled synthesis of polysubstituted phenols remains an active area of research, driven by the need for precisely functionalized building blocks for complex target molecules.

Significance within Contemporary Organic Chemistry and Material Science Research Paradigms

In contemporary research, this compound and related aminonitrophenols are valuable intermediates in the synthesis of more complex functional molecules. jst.vnnih.gov The presence of multiple, reactive functional groups (hydroxyl, amino, and nitro) on a single aromatic scaffold allows for a variety of chemical transformations, making them versatile building blocks. For instance, such compounds are used in the synthesis of specialized dyes and pigments.

A significant area of modern research is the application of these compounds in material science, particularly in the design and synthesis of functional materials. mdpi.comyorku.caresearchgate.netrsc.orgeuropean-mrs.com One of the most promising applications is their use as monomers for the construction of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net COFs are a class of crystalline porous polymers with highly ordered structures and tailorable properties. nih.govscispace.com The defined geometry and functional groups of monomers like this compound can be exploited to build extended 2D or 3D networks. These nitrogen-rich COFs are being investigated for a range of applications, including gas storage, separation, catalysis, and as sensory materials. rsc.orgmdpi.com The amino and hydroxyl groups can participate in the formation of the framework linkages (e.g., imine or boronate ester bonds), while the nitro and methyl groups can be used to tune the electronic properties, porosity, and surface chemistry of the final material.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 2055119-24-7
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHXNBBIUOSEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298898
Record name Phenol, 5-amino-4-methyl-2-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-24-7
Record name Phenol, 5-amino-4-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-4-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the molecular structure of a compound. By analyzing the vibrational modes of the molecule's constituent atoms, both FT-IR and FT-Raman spectroscopy provide a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 5-Amino-4-methyl-2-nitrophenol, the FT-IR spectrum is characterized by distinct bands arising from the hydroxyl (-OH), amino (-NH2), nitro (-NO2), and methyl (-CH3) groups, as well as the aromatic ring.

The presence of a primary amine is typically confirmed by two N-H stretching bands in the region of 3400-3250 cm⁻¹ orgchemboulder.com. The hydroxyl group exhibits a broad O-H stretching band, usually found between 3550 and 3230 cm⁻¹, with the broadening caused by hydrogen bonding docbrown.info. The aromatic nitro group shows two prominent stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ orgchemboulder.com. The methyl group attached to the aromatic ring will show C-H stretching vibrations. Aromatic C=C stretching vibrations are observed in the 1600-1440 cm⁻¹ range docbrown.info.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman is effective in characterizing the aromatic ring and the nitro group's symmetric stretching vibrations. Experimental and theoretical studies on related molecules like 5-amino-o-cresol have utilized FT-Raman to provide a complete vibrational analysis nih.gov. The symmetric NO2 stretching vibration, which is often strong in the Raman spectrum, provides a clear marker for the nitro group spectroscopyonline.com.

Detailed Analysis of Characteristic Vibrations for Nitro, Amino, Hydroxyl, and Methyl Groups

A detailed analysis of the vibrational modes provides specific information about the chemical environment of each functional group within this compound.

Nitro Group (-NO₂): The nitro group is characterized by strong and distinct vibrational bands. The asymmetric N-O stretching vibration appears in the 1550-1500 cm⁻¹ range, while the symmetric stretch is found between 1390 cm⁻¹ and 1330 cm⁻¹ spectroscopyonline.com. These bands are typically very intense in the IR spectrum spectroscopyonline.com. A scissoring vibration can also be observed around 890-835 cm⁻¹ spectroscopyonline.com.

Amino Group (-NH₂): As a primary aromatic amine, it displays two N-H stretching bands: an asymmetric stretch (3400-3300 cm⁻¹) and a symmetric stretch (3330-3250 cm⁻¹) orgchemboulder.com. An N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ region orgchemboulder.comresearchgate.net. The C-N stretching vibration for aromatic amines is a strong band found in the 1335-1250 cm⁻¹ range orgchemboulder.com. A broad N-H wagging band may also be present between 910-665 cm⁻¹ orgchemboulder.com.

Hydroxyl Group (-OH): The phenolic O-H group is identified by a characteristic broad stretching vibration in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding adichemistry.comlibretexts.org. The C-O stretching vibration in phenols gives rise to a strong band in the 1260-1140 cm⁻¹ range docbrown.info. In-plane O-H bending vibrations can also be observed.

Methyl Group (-CH₃): The methyl group exhibits C-H stretching vibrations in the 3000-2800 cm⁻¹ region nih.gov. Specific modes include asymmetric and symmetric stretches. Bending vibrations for the methyl group also occur, but they can be harder to distinguish in a complex molecule.

Interactive Table of Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3550 - 3200 (Broad)
C-O Stretch1260 - 1140
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3300
N-H Symmetric Stretch3330 - 3250
N-H Bend (Scissoring)1650 - 1580
C-N Stretch (Aromatic)1335 - 1250
Nitro (-NO₂)N-O Asymmetric Stretch1550 - 1475
N-O Symmetric Stretch1360 - 1290
Methyl (-CH₃)C-H Stretch3000 - 2800
Aromatic RingC=C Stretch1600 - 1440

Electronic Spectroscopy for Electronic Transitions and Interactions

Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic ring and the nitro and amino substituents are chromophores that contribute significantly to the spectrum. For related nitrophenol compounds, absorption maxima are observed that are influenced by the position of the substituents nih.gov. For instance, p-nitrophenol shows a maximum absorbance around 400 nm ekb.eg. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenol (B47542) ring likely results in significant intramolecular charge transfer, leading to absorption bands in the visible region. Studies on nitrophenolates show that deprotonation causes a significant blue-shift in the absorption peaks nih.gov.

Investigations into Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in the absorption or emission bands in its spectrum. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Molecules with a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer character, often exhibit strong solvatochromism.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group facilitates intramolecular charge transfer. It is expected that the compound will exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because more polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the electronic transition. Studies on various nitrophenol derivatives confirm that solvent polarity can significantly influence their photophysical behavior nih.govrsc.org. The interaction between ions and nitrophenols can also affect the UV-vis spectrum acs.org.

Study of Substituent, Acid, and Base Effects on Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption characteristics of this compound are dictated by the electronic transitions within the aromatic system, which are significantly influenced by the nature and arrangement of its substituents. The benzene (B151609) ring is functionalized with four groups that exert distinct electronic effects: a strongly electron-donating amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), an electron-donating hydroxyl group (-OH), and a weakly electron-donating methyl group (-CH₃). The interplay of these groups governs the molecule's absorption maxima (λmax).

The presence of both powerful electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups on the same aromatic ring leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. This ICT from the donor groups to the acceptor group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to benzene or monosubstituted phenols.

Acid and Base Effects (Halochromism):

The absorption spectrum of this compound is expected to be highly sensitive to pH changes due to the presence of the acidic phenolic hydroxyl group and the basic amino group.

In acidic media: The amino group becomes protonated to form an ammonium (B1175870) cation (-NH₃⁺). This transformation converts the electron-donating amino group into an electron-withdrawing group. The loss of this strong donating group disrupts the intramolecular charge transfer system, leading to an increase in the HOMO-LUMO energy gap. Consequently, a significant hypsochromic (blue) shift in the absorption maximum is anticipated.

In basic media: The phenolic hydroxyl group is deprotonated to form a negatively charged phenoxide ion (-O⁻). The phenoxide ion is a much more powerful electron-donating group than the neutral hydroxyl group. This enhances the intramolecular charge transfer to the nitro group, causing a pronounced bathochromic (red) shift and often an increase in molar absorptivity (hyperchromic effect). This phenomenon is characteristic of nitrophenols, which are often used as pH indicators.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically unique proton. Based on the substituent effects in analogous compounds, the predicted chemical shifts are as follows:

Aromatic Protons: The molecule has two protons on the aromatic ring at positions C3 and C6. The proton at C3 is ortho to the strong electron-withdrawing nitro group and will be significantly deshielded, appearing far downfield. The proton at C6 is ortho to the amino group and will be shielded, appearing more upfield. These two protons are ortho to each other and would likely exhibit coupling, appearing as two distinct doublets.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to an aromatic ring. They will appear as a sharp singlet in the typical alkyl-aromatic region.

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Hydroxyl Proton (-OH): The phenolic proton signal is also expected to be a broad singlet, with a chemical shift that is highly dependent on the experimental conditions for the same reasons as the amino protons.

Proton TypePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic H (at C3)~7.5 - 8.0Doublet (d)Deshielded by adjacent -NO₂ group.
Aromatic H (at C6)~6.5 - 7.0Doublet (d)Shielded by adjacent -NH₂ group.
Methyl (-CH₃)~2.1 - 2.4Singlet (s)Typical range for an aryl methyl group.
Amino (-NH₂)Variable (~3.5 - 5.0)Broad Singlet (br s)Shift is solvent and concentration dependent.
Hydroxyl (-OH)Variable (~5.0 - 9.0)Broad Singlet (br s)Shift is solvent and concentration dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the six aromatic carbons and the single methyl carbon. The chemical shifts can be predicted by considering the well-documented substituent chemical shift (SCS) effects of the -OH, -NO₂, -CH₃, and -NH₂ groups on a benzene ring.

C1 (-OH): The carbon atom bearing the hydroxyl group is deshielded and will appear at a chemical shift typical for phenols.

C2 (-NO₂): The carbon attached to the electron-withdrawing nitro group will also be significantly deshielded.

C4 (-CH₃): The carbon with the methyl group attached will be deshielded relative to benzene.

C5 (-NH₂): The carbon bonded to the amino group will be deshielded by the nitrogen's electronegativity but shielded by its resonance effect.

C3 & C6: These carbons are influenced by their proximity to the various functional groups, leading to distinct and predictable chemical shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear far upfield, characteristic of sp³-hybridized carbons.

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1-OH~150 - 155Influenced by the hydroxyl group.
C2-NO₂~138 - 143Influenced by the nitro group.
C3~120 - 125Ortho to -NO₂ and -CH₃ groups.
C4-CH₃~128 - 133Influenced by the methyl group.
C5-NH₂~135 - 140Influenced by the amino group.
C6~115 - 120Ortho to -NH₂ and -OH groups.
-CH₃~15 - 20Typical range for an aryl methyl carbon.

Studies involving Nuclear Quadrupole Coupling (e.g., ¹⁴N NQC)

Nitrogen-14 (¹⁴N) is a quadrupolar nucleus (spin I=1), meaning its non-spherical charge distribution interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as nuclear quadrupole coupling, can be measured using techniques like microwave spectroscopy or solid-state NMR and provides sensitive information about the electronic environment of the nitrogen atom.

In this compound, there are two nitrogen atoms: one in the nitro group and one in the amino group. The EFG at the ¹⁴N nucleus of the nitro group is particularly informative. A study on the related compound 4-methyl-2-nitrophenol (B89549) determined the ¹⁴N nuclear quadrupole coupling constants (NQCCs) for the nitro group via microwave spectroscopy. nih.gov For this compound, the introduction of the electron-donating amino group at the C5 position would alter the electron density distribution throughout the aromatic ring. This change in the electronic environment is expected to modify the EFG at the nitro-group nitrogen, leading to different NQCC values (e.g., χaa, χbb, χcc) compared to 4-methyl-2-nitrophenol. nih.gov Measuring these constants would offer precise details on the charge distribution and bonding character of the C-N and N-O bonds within the nitro group as influenced by the other substituents.

Application of Isotopic Substitution Studies (e.g., ¹³C and ¹⁵N isotopologue spectra)

Isotopic substitution is a powerful technique used to confirm signal assignments in spectroscopy and to determine molecular structures with high precision. For this compound, this could be applied in several ways:

¹³C Labeling: Synthesizing the molecule with a ¹³C atom at a specific, known position would cause the corresponding signal in the ¹³C NMR spectrum to be greatly enhanced. This method provides an unambiguous way to assign each carbon resonance, confirming the predictions based on substituent effects.

¹⁵N Labeling: The common ¹⁴N isotope is quadrupolar, which can lead to broad NMR signals. Substituting it with the ¹⁵N isotope (spin I=1/2) results in sharp NMR signals and allows for the observation of spin-spin coupling between ¹⁵N and neighboring ¹H or ¹³C nuclei. A ¹⁵N-labeled sample would enable the direct detection of the nitrogen atoms in an NMR experiment and the measurement of J-coupling constants (e.g., ¹J¹⁵N-¹H, ²J¹⁵N-¹³C), which provide valuable information about bonding and molecular geometry. In microwave spectroscopy, analyzing the spectra of different isotopologues allows for the precise determination of atomic coordinates and thus the complete molecular structure.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₈N₂O₃, giving it a monoisotopic mass of 168.0535 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 168. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal mass for the molecular ion. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways dictated by the functional groups. libretexts.orgwikipedia.orgmiamioh.eduyoutube.com

Key predicted fragmentation pathways include:

Loss of a Nitro Radical (•NO₂): A common fragmentation for aromatic nitro compounds, leading to a fragment ion at m/z 122 (M-46).

Loss of Nitric Oxide (•NO): This pathway results in a fragment at m/z 138 (M-30).

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group, producing a fragment at m/z 153 (M-15).

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo rearrangement and lose CO, which could occur from the m/z 122 fragment (after loss of NO₂) to yield a fragment at m/z 94.

Predicted m/zLikely Fragment IonLoss from Parent Ion (m/z 168)
168[C₇H₈N₂O₃]⁺˙Molecular Ion (M⁺˙)
153[M - CH₃]⁺•CH₃
138[M - NO]⁺•NO
122[M - NO₂]⁺•NO₂
94[M - NO₂ - CO]⁺•NO₂ + CO

Based on a thorough search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic, structural, and thermal characterization of the specific chemical compound “this compound” is not available.

Specifically, there are no published studies presenting data for the following analytical techniques for this compound:

Single Crystal X-Ray Diffraction Analysis: No information on the crystal structure determination has been found.

Crystal System and Space Group: The crystal system and space group for this compound have not been reported.

Lattice Parameters and Unit Cell Dimensions: There are no available data on the lattice parameters or unit cell dimensions.

Molecular Conformation in the Crystalline State: Studies investigating the molecular conformation of this specific compound in a crystalline state are absent from the searched literature.

Hirshfeld Surface Analysis: No Hirshfeld surface analysis or studies on intermolecular contacts have been published.

Thermal Analysis: There are no thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data to characterize the thermal behavior and stability of this compound.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the specified outline. While information exists for related isomers and similar structures, the strict requirement to focus solely on “this compound” cannot be met due to the lack of specific experimental data in the public domain.

Thermal Analysis for Understanding Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of materials. In the context of nitrophenol derivatives, TGA reveals the temperatures at which significant mass loss occurs, indicating decomposition or volatilization. While specific TGA data for this compound is not extensively available in the public domain, analysis of related compounds such as salts derived from 4-nitrophenol (B140041) and aliphatic amines shows distinct thermal events. For these related salts, TGA/DTA demonstrated total mass loss within a temperature range of 293–500 K. researchgate.net The decomposition of the 4-nitrophenol component in these salts was observed around 485 K. researchgate.net Such studies on analogous compounds provide a foundational understanding of the expected thermal behavior of nitrophenol derivatives.

Table 1: Anticipated TGA Data Points for this compound (Hypothetical based on related compounds)

Parameter Expected Observation
Onset of Decomposition To be determined
Major Decomposition Steps To be determined

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential thermal analysis (DTA) complements TGA by identifying exothermic and endothermic transitions as a function of temperature. These transitions can correspond to phase changes, such as melting or crystallization, as well as decomposition events. For salts of 4-nitrophenol with aliphatic amines, DTA has shown endothermic events corresponding to the melting of the ionic salt, followed by decomposition. researchgate.net The precise temperatures of these events are influenced by the nature of the amine present. researchgate.net Investigating the thermal stability of related nitrophenol complexes through techniques like TG-DTA is a common practice to understand their fundamental properties.

Table 2: Anticipated DTA Events for this compound (Hypothetical based on related compounds)

Thermal Event Expected Temperature Range (°C)
Melting Point To be determined

Computational Chemistry and Theoretical Investigations

Molecular Geometry and Conformational Analysis

Torsion Angle Analysis for Conformational Preferences

The conformational preferences of 5-Amino-4-methyl-2-nitrophenol are largely dictated by the rotational freedom around the single bonds connecting the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups to the benzene (B151609) ring, as well as the bond between the methyl group (-CH₃) and the ring. Torsion angles, or dihedral angles, describe the rotation around these bonds and are crucial for determining the molecule's three-dimensional structure and stability.

Theoretical studies on related molecules, such as 4-methyl-2-nitrophenol (B89549), have identified different conformers based on the orientation of the hydroxyl and nitro groups. For this compound, the key torsion angles to consider would be:

C-C-N-O (for the nitro group): The degree of planarity of the nitro group with the ring. Steric hindrance from the adjacent methyl group might cause a slight twist.

C-C-O-H (for the hydroxyl group): The orientation of the hydroxyl hydrogen. An intramolecular hydrogen bond with the nitro group would favor a specific orientation.

C-C-N-H (for the amino group): The orientation of the amino group. Potential for hydrogen bonding and electronic effects will influence this angle.

C-C-C-H (for the methyl group): The rotation of the methyl group hydrogens.

The interplay of steric effects and intramolecular hydrogen bonding will ultimately determine the most stable conformation, which is likely to be the one that maximizes hydrogen bond strength while minimizing steric repulsion.

Electronic Structure Descriptors and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For this compound, the presence of both electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups significantly influences the energies and distributions of the frontier orbitals. The amino and hydroxyl groups, being strong electron donors, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group will lower the energy of the LUMO, making the molecule a better electron acceptor and more prone to nucleophilic attack.

Theoretical studies on similar molecules like p-nitroaniline show that the HOMO is primarily localized on the amino group and the benzene ring, while the LUMO is concentrated on the nitro group. thaiscience.info For 4-nitrophenol (B140041), the HOMO and LUMO electron densities are also distinct. researchgate.net In the case of this compound, it is anticipated that the HOMO will be distributed over the amino group, the hydroxyl group, and the aromatic ring, while the LUMO will be predominantly located on the nitro group. The energy gap is expected to be relatively small, suggesting a molecule with significant chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

Orbital Description Predicted Energy Level Expected Localization Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Relatively High Amino group, Hydroxyl group, and Benzene Ring Susceptible to electrophilic attack
LUMO Lowest Unoccupied Molecular Orbital Relatively Low Nitro group Susceptible to nucleophilic attack

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. rasayanjournal.co.in The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote areas with intermediate potential.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential due to the diverse nature of its functional groups. The oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the amino group, are anticipated to be surrounded by regions of negative potential (red), making them likely sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups are expected to be in regions of positive potential (blue), identifying them as sites for nucleophilic attack.

In studies of related molecules like m-nitroacetanilide, the most negative potential is found around the oxygen atoms of the nitro group. rasayanjournal.co.in Similarly, for p-nitroaniline, negative potential is concentrated on the oxygen atoms of the nitro group. thaiscience.info Therefore, in this compound, the oxygen atoms of the nitro group are predicted to be the most electron-rich sites. The aromatic ring itself will likely exhibit a complex potential distribution due to the competing electronic effects of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de It allows for the calculation of natural atomic charges and the analysis of orbital hybridization and donor-acceptor (hyperconjugative) interactions.

In this compound, NBO analysis would reveal the charge distribution among the atoms. The oxygen and nitrogen atoms are expected to have negative natural charges due to their high electronegativity, while the hydrogen atoms and the carbon atoms bonded to them will likely carry positive charges. The carbon atoms of the aromatic ring will have varying charges depending on the substituent they are attached to.

NBO analysis can also elucidate the hybridization of the atomic orbitals. The carbon atoms of the benzene ring are expected to be sp² hybridized, while the nitrogen of the amino group and the oxygen of the hydroxyl group are also likely to have significant sp² character due to resonance with the ring. The nitrogen of the nitro group will also exhibit sp² hybridization.

Furthermore, NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions. For instance, the lone pairs on the oxygen and nitrogen atoms can donate electron density to the antibonding orbitals of the aromatic ring, leading to stabilization. Studies on para-substituted S-Nitroso-thiophenols have shown how such delocalizations can influence bond lengths and molecular stability. researchgate.net

Table 3: Predicted Natural Atomic Charges and Hybridization for Selected Atoms in this compound

Atom Predicted Natural Charge Expected Hybridization
Oxygen (in -OH) Negative ~sp²
Oxygen (in -NO₂) Negative ~sp²
Nitrogen (in -NH₂) Negative ~sp²
Nitrogen (in -NO₂) Positive ~sp²
Carbon (in ring) Variable sp²

The Fukui function is a reactivity descriptor derived from density functional theory (DFT) that helps in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

A higher value of the Fukui function at a particular atomic site indicates a higher reactivity of that site towards the specific type of attack. researchgate.net

For this compound, the calculation of Fukui indices would provide a quantitative measure of the reactivity of each atom. Based on the electronic properties of the functional groups:

For nucleophilic attack (f+): The sites with the highest f+ values are expected to be associated with the electron-withdrawing nitro group, particularly the nitrogen atom and the carbon atom to which it is attached.

For electrophilic attack (f-): The sites with the highest f- values are likely to be on the electron-donating amino and hydroxyl groups, as well as certain carbon atoms on the aromatic ring that are activated by these groups.

The presence of a nitro group in aromatic systems can sometimes lead to negative Fukui function values, which is an area of ongoing research. mdpi.com The interpretation of these indices provides a more nuanced understanding of local reactivity compared to simpler models.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to form an extensive network of intermolecular hydrogen bonds. Hydrogen bonds are crucial in determining the crystal packing, melting point, and solubility of a compound. nih.gov The amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro (-NO₂) and hydroxyl groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors.

The presence of multiple donor and acceptor sites allows for the formation of a complex three-dimensional hydrogen-bonding network. Theoretical studies on substituted nitroxide radicals have shown that the strength and nature of hydrogen bonds can be fine-tuned by the electronic effects of the substituents. rsc.org In aminophenols, hydrogen bonding is a dominant intermolecular interaction that governs the crystal structure. researchgate.net

The likely hydrogen bonding motifs in the crystal structure of this compound include:

O-H···O(nitro): A strong interaction between the hydroxyl group of one molecule and a nitro group of a neighboring molecule.

N-H···O(nitro): A hydrogen bond between the amino group of one molecule and a nitro group of another.

N-H···O(hydroxyl): An interaction between the amino group and the hydroxyl group of adjacent molecules.

O-H···N(amino): A hydrogen bond where the hydroxyl group acts as a donor and the amino group as an acceptor.

These interactions, along with weaker C-H···O and π-π stacking interactions, will dictate the supramolecular assembly of the compound in the crystalline state. The specific pattern of hydrogen bonds will depend on the most energetically favorable arrangement that satisfies the donor-acceptor capabilities of the functional groups.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
m-nitroacetanilide
p-nitroaniline
4-nitrophenol
S-Nitroso-thiophenols

Characterization of Intramolecular and Intermolecular Hydrogen Bonds

Hydrogen bonding plays a critical role in determining the molecular conformation and crystal packing of nitrophenol derivatives. Due to the limited availability of direct computational studies on this compound, the closely related compound 5-Methyl-2-nitroaniline serves as an excellent model for understanding these interactions.

A significant feature of molecules with adjacent amino and nitro groups on an aromatic ring is the potential for intramolecular hydrogen bonding. In a computational study of 5-Methyl-2-nitroaniline, one of the hydrogen atoms of the amine group was found to form an intramolecular hydrogen bond with an oxygen atom of the neighboring nitro group. This interaction contributes to the planarity of the molecule.

In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal lattice. For 5-Methyl-2-nitroaniline, N—H⋯O hydrogen bonds link the molecules into tapes along the direction, which then aggregate to form zipper-like folded ribbons. These ribbons subsequently stack to form the complete crystal structure.

Interaction TypeDonorAcceptorDescription
Intramolecular N-H (Amino)O (Nitro)Contributes to the near-planar conformation of the molecule.
Intermolecular N-H (Amino)O (Nitro)Links molecules into tapes and ribbons in the crystal structure.

Analysis of Aromatic Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond hydrogen bonding, other non-covalent interactions such as aromatic stacking are pivotal in the assembly of the crystal structures of nitroaromatic compounds. The arrangement of aromatic rings in a stacked or offset manner can significantly influence the stability and physical properties of the crystalline material.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This includes the identification of key intermediates and the calculation of energetic barriers.

Identification and Characterization of Transition States

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for understanding the kinetics of a chemical transformation. The characterization of transition states typically involves computational methods to locate the saddle point on the potential energy surface and to analyze its vibrational frequencies, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Paths

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis is employed to confirm that it indeed connects the desired reactants and products. An IRC calculation follows the path of steepest descent from the transition state downhill to the corresponding energy minima of the reactant and product, thereby mapping out the entire reaction pathway.

Calculation of Kinetic and Thermodynamic Parameters

From the computed potential energy surface, it is possible to derive crucial kinetic and thermodynamic parameters that govern a chemical reaction.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Reaction Enthalpy (ΔH): The difference in enthalpy between the products and reactants, indicating whether a reaction is exothermic or endothermic.

Reaction Entropy (ΔS): The change in the degree of disorder during the reaction.

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy between the reactants and the transition state, which is related to the reaction rate constant.

Gibbs Free Energy of Reaction (ΔG): The change in Gibbs free energy between the products and reactants, which determines the spontaneity of the reaction.

ParameterDescription
Activation Energy (Ea) Energy barrier that must be overcome for a reaction to occur.
Reaction Enthalpy (ΔH) Heat absorbed or released during a reaction at constant pressure.
Reaction Entropy (ΔS) Change in randomness or disorder of a system during a reaction.
Gibbs Free Energy (ΔG) Thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Currently, there is a lack of specific published computational studies detailing the reaction pathways, transition states, IRC analyses, and the associated kinetic and thermodynamic parameters for reactions involving this compound. Such investigations would be valuable for understanding its reactivity, for example, in processes such as oxidation, reduction of the nitro group, or electrophilic aromatic substitution.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenolic Ring

Examination of Regioselectivity and Directing Effects of Existing Substituents

The susceptibility of the 5-Amino-4-methyl-2-nitrophenol ring to electrophilic aromatic substitution (EAS) is determined by the cumulative electronic effects of its substituents. The outcome of such reactions, specifically the position of attack by an incoming electrophile, is a matter of regioselectivity.

The substituents can be classified based on their activating/deactivating and directing effects:

Hydroxyl (-OH): A strongly activating group that donates electron density to the ring through a powerful resonance effect, which outweighs its inductive electron withdrawal. It directs incoming electrophiles to the ortho and para positions.

Amino (-NH2): Similar to the hydroxyl group, the amino group is also a potent activating group due to the lone pair on the nitrogen atom participating in resonance with the ring. It is also a strong ortho, para-director.

Methyl (-CH3): An activating group that donates electron density primarily through an inductive effect. It is considered a weak activator and an ortho, para-director.

Nitro (-NO2): A strongly deactivating group that withdraws electron density from the ring through both strong resonance and inductive effects. This deactivation makes EAS reactions significantly slower. It is a meta-director.

In this compound, the available positions for substitution are C1 and C6. The directing effects of the existing groups on these positions are summarized below.

Substituent (Position)Effect TypeDirecting InfluenceFavored Positions
-OH (C1)Strongly Activating, o,p-directingDirects to C2, C4, C6C6 (para)
-NO2 (C2)Strongly Deactivating, m-directingDirects to C4, C6C6
-CH3 (C4)Weakly Activating, o,p-directingDirects to C3, C5-
-NH2 (C5)Strongly Activating, o,p-directingDirects to C1, C3C1 (para)

Position C6: This position is strongly favored. It is para to the powerful activating -OH group and meta to the deactivating -NO2 group. Both factors reinforce substitution at this site.

Position C1: This position is para to the activating -NH2 group. However, it is already occupied by the hydroxyl group.

Other Positions (C3): This position is ortho to both the -NH2 and -CH3 groups but is sterically hindered.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position.

Conversely, for nucleophilic aromatic substitution (SNAr) , the reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. The nitro group at the C2 position strongly activates the ring for SNAr, particularly at the ortho and para positions relative to it (C1, C3, and C5). However, a viable SNAr reaction requires a good leaving group, which is absent in the parent molecule. Nucleophilic substitution of hydrogen is possible but generally requires specific oxidizing conditions (ONSH).

Aminolysis Reactions with Various Nucleophiles

Aminolysis, in the context of aromatic systems, typically refers to a nucleophilic aromatic substitution reaction where an amine acts as the nucleophile. As discussed, for a classical SNAr reaction to proceed on this compound, the displacement of an existing substituent as a leaving group would be necessary. Since hydrogen is a very poor leaving group, direct aminolysis on the ring is not a facile process under standard conditions.

However, the term can also describe the reaction of an amine with a derivative of the subject compound. For example, if the phenolic hydroxyl group were converted into a better leaving group, such as a tosylate or a phosphate (B84403) ester, the resulting molecule would become susceptible to nucleophilic attack by amines. The reaction mechanism would likely proceed via a two-step addition-elimination pathway, facilitated by the electron-withdrawing nitro group.

The general mechanism for aminolysis of an activated aryl derivative is as follows:

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The rate of such reactions is influenced by the nature of the amine, the leaving group, and the solvent.

Redox Chemistry of Nitro and Amino Groups

Detailed Studies of Nitro Group Reduction Pathways (e.g., to amino, hydroxylamino)

The reduction of the aromatic nitro group is a well-established and significant transformation in organic chemistry. This process involves a six-electron reduction to convert the nitro group (-NO2) into an amino group (-NH2). The reaction proceeds through intermediate species, namely a nitroso (-NO) and a hydroxylamino (-NHOH) group. By carefully selecting the reducing agent and reaction conditions, it is often possible to isolate these intermediates.

Common Reduction Pathways:

Reduction to Amino Group (-NH2): This is the most common outcome and can be achieved with a variety of reagents.

Catalytic Hydrogenation: This method employs hydrogen gas (H2) in the presence of a metal catalyst such as Palladium (Pd/C), Platinum (PtO2), or Raney Nickel. It is highly efficient and often provides clean products.

Metal-Acid Systems: Classic methods involve the use of a metal like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).

Hydride Reagents: While typically not used for aromatic nitro compounds due to side reactions, specific hydride systems can be effective.

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N2H4) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a catalyst.

Reduction to Hydroxylamino Group (-NHOH): Milder reduction conditions can halt the reaction at the hydroxylamine (B1172632) stage.

This selective reduction can be achieved using reagents such as zinc dust in an aqueous ammonium chloride solution.

Catalytic systems, for instance using Ag/TiO2 with ammonia-borane, have been developed for the selective synthesis of N-aryl hydroxylamines from nitroarenes.

The table below summarizes various reagents used for the reduction of aromatic nitro compounds and their primary products.

Reagent/SystemPrimary ProductNotes
H2, Pd/C or PtO2Amino (-NH2)Commonly used, high yield.
Fe, HCl or CH3COOHAmino (-NH2)Classical, cost-effective method.
SnCl2, HClAmino (-NH2)Effective but can be harsh.
NaBH4 with catalyst (e.g., Ag/TiO2)Amino (-NH2)Catalyst activates the hydride donor.
Zn, NH4Cl(aq)Hydroxylamino (-NHOH)Mild conditions allow for isolation of the intermediate.
NH3BH3 with catalyst (e.g., Ag/TiO2)Hydroxylamino (-NHOH)Selective for hydroxylamine formation.

Exploration of Oxidation Pathways for Phenol (B47542) and Amino Moieties

The presence of both a hydroxyl and an amino group makes this compound susceptible to oxidation. Phenols and anilines are electron-rich and can be oxidized by a variety of reagents. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imines, phenoxazines, or polymeric materials.

Oxidation of the Phenolic Group: Phenols are readily oxidized, especially under basic conditions. The oxidation of phenols can proceed via a one-electron pathway to form a phenoxy radical. This radical can then undergo further reactions. Depending on the oxidant and conditions, phenols can be oxidized to quinones. For instance, p-aminophenol can be oxidized to p-benzoquinone imine.

Oxidation of the Amino Group: Aromatic amines can also be oxidized. The specific products depend on the structure of the amine and the oxidizing agent used. The oxidation can occur at the nitrogen atom or on the aromatic ring.

Combined Oxidation: In aminophenols, the two groups can act in concert. The oxidation of o-aminophenols, for example, can lead to the formation of phenoxazine (B87303) structures through intramolecular cyclization of the initially formed quinone-imine. Enzymes like tyrosinase can catalyze the oxidation of o-aminophenols to o-quinone imines. The oxidation can be initiated by one-electron transfer to form a radical cation, which is the first step toward polymerization or the formation of dimeric and trimeric products.

The specific oxidation products of this compound would be influenced by the steric hindrance from the methyl group and the electronic effects of the nitro group.

Addition Reactions to Unsaturated Systems involving the Amino or Hydroxyl Groups

The amino and hydroxyl groups in this compound possess lone pairs of electrons, making them nucleophilic. These groups can participate in addition reactions with electrophilic unsaturated systems. A prime example of this reactivity is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds.

In a Michael addition, the nucleophilic amine or phenoxide (formed by deprotonating the phenol) attacks the β-carbon of an α,β-unsaturated system (e.g., an enone or an acrylate).

N-Alkylation via Michael Addition: The amino group can act as a Michael donor. The reaction involves the 1,4-addition of the -NH2 group across the double bond of a Michael acceptor. This results in the formation of a new carbon-nitrogen bond and is a common method for N-alkylation.

O-Alkylation via Michael Addition: Similarly, the hydroxyl group, particularly in its deprotonated phenoxide form, can serve as a potent nucleophile in a Michael addition. This would lead to the formation of an ether linkage via a new carbon-oxygen bond.

The general mechanism for the Michael addition involving the amino group is as follows:

The amine's lone pair attacks the electron-deficient β-carbon of the α,β-unsaturated compound.

The π-electrons from the double bond shift to form an enolate intermediate.

The enolate is then protonated (typically by the solvent or upon workup) to give the final 1,4-addition product.

The competition between N-alkylation and O-alkylation would depend on the reaction conditions, such as the choice of base and solvent, and the relative nucleophilicity of the amino and hydroxyl groups under those conditions.

Proton Transfer Mechanisms and Kinetics

The presence of both an acidic phenolic hydroxyl group and a basic amino group, influenced by the electronic effects of the nitro and methyl substituents, makes the study of proton transfer mechanisms in this compound a subject of significant interest.

Determination of Proton Transfer Formation Constants and Equilibrium Studies

For comparison, the pKa values for parent nitrophenols are approximately 7.2 for 2-nitrophenol (B165410) and 8.4 for 3-nitrophenol (B1666305) nih.gov. The precise equilibrium constants (Ka for the phenol, Kb for the amine) for this compound would be determined by spectrophotometric or potentiometric titration, allowing for the calculation of the formation constant for its zwitterionic form in various solvents.

Investigation of Solvent Effects on Proton Transfer Processes

The solvent environment plays a crucial role in the kinetics and thermodynamics of proton transfer reactions. For nitrophenols, the solvent can influence the electronic structure and photochemical pathways rsc.orgrsc.org. Studies on various nitrophenols show that while some compounds exhibit similar reactivity in different solvents like water and 2-propanol, others, such as 2,4-dinitrophenol, show dramatically increased reactivity in organic solvents rsc.orgrsc.org. This enhanced reactivity can be attributed to strong interactions between the solvent and a nitro group in the excited state rsc.orgrsc.org.

For this compound, polar protic solvents would be expected to stabilize charged intermediates and transition states through hydrogen bonding, thereby facilitating proton transfer. In contrast, aprotic solvents might favor intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group, influencing the molecule's reactivity and spectral properties. The choice of solvent can thus shift the equilibrium between the neutral molecule and its proton-transferred (zwitterionic) state.

Application of Brönsted-Type Correlations for Mechanistic Insights

Brönsted-type correlations are a powerful tool for elucidating reaction mechanisms, particularly in nucleophilic substitution and aminolysis reactions. By plotting the logarithm of the reaction rate constant (log kN) against the pKa of a series of related nucleophiles (e.g., amines), a linear relationship is often observed. The slope of this plot, known as the Brönsted coefficient (β), provides insight into the degree of bond formation in the transition state of the rate-determining step.

Kinetic studies on the aminolysis of various O-aryl S-methyl thiocarbonates and nitrophenyl carbonates demonstrate the utility of this approach acs.orgnih.govacs.orgrsc.org. For instance, the aminolysis of phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines yields a linear Brönsted plot with a β value of 0.25, suggesting that the formation of the tetrahedral intermediate is the rate-determining step nih.gov. In contrast, reactions of O-4-nitrophenyl S-methyl thiocarbonate show a β value of 0.9, indicating that the breakdown of the tetrahedral intermediate to products is rate-limiting acs.org.

A curved Brönsted plot often signifies a change in the rate-determining step as the basicity of the nucleophile changes acs.orgrsc.org. For the reactions of 4-nitrophenyl phenyl carbonate with secondary amines, the plot exhibits a downward curvature with the slope decreasing from 0.98 to 0.26 as the amine basicity increases. This is consistent with a shift in the rate-determining step from the breakdown of the zwitterionic tetrahedral intermediate (T±) for less basic amines to its formation for more basic amines rsc.org.

These principles can be directly applied to study the reactions involving the amino group of this compound, allowing for a detailed mechanistic understanding of its nucleophilic reactivity.

Brönsted β Values for Aminolysis of Various Nitrophenyl Derivatives
SubstrateAmine SeriesBrönsted β ValueInferred MechanismReference
Phenyl 4-nitrophenyl thionocarbonateSecondary Alicyclic Amines0.25Rate-determining formation of T± nih.gov
O-4-nitrophenyl S-methyl thiocarbonateSecondary Alicyclic Amines0.9Rate-determining breakdown of T± acs.org
Methyl 4-nitrophenyl carbonateSecondary Alicyclic AminesBiphasic: β1 = 0.3, β2 = 1.0Change in rate-determining step acs.org
4-nitrophenyl phenyl carbonateSecondary Alicyclic AminesCurved: 0.98 to 0.26Change in rate-determining step rsc.org

Derivatization and Further Functionalization Strategies

The bifunctional nature of this compound, possessing both a phenolic hydroxyl and an aromatic amino group, allows for a variety of derivatization reactions to synthesize new compounds.

Synthesis of Phenolic Ethers and Esters

Phenolic ethers are commonly synthesized from phenols via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide wikipedia.org. For this compound, this would involve reaction with a base like sodium hydroxide, followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. Another method for forming bis-aryl ethers is the Ullmann condensation, which couples a phenol with an aryl halide using a copper catalyst wikipedia.org.

The synthesis of phenolic esters can be readily achieved through the acylation of the hydroxyl group. This is typically performed by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct.

Formation of Amides from the Amino Group

The primary amino group of this compound is nucleophilic and can be readily acylated to form amides. This transformation is a cornerstone of organic synthesis. A standard method involves the reaction of the amine with an acyl chloride or anhydride under basic conditions.

Alternatively, modern organocatalytic methods can be employed for amide synthesis directly from carboxylic acids, avoiding the need for pre-activated acylating agents. One such strategy involves the in-situ activation of aldehydes to form p-nitrophenol esters, which then readily react with amines to form the desired amide rasayanjournal.co.in. Another approach uses cinchona alkaloid catalysis in an aza-Henry reaction, which can be integrated with Umpolung Amide Synthesis to produce D-α-amino amides from aliphatic aldehydes nih.gov. These methods offer efficient pathways to a wide range of amide derivatives from this compound, potentially leading to compounds with novel properties and applications.

Complexation Studies with Metal Ions and Formation of Metal Complexes

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the complexation studies of this compound with various metal ions and the subsequent formation of metal complexes. This investigation aimed to identify detailed research findings, including the types of metal ions that form complexes with this specific ligand, the structural characteristics of the resulting complexes, and relevant experimental data.

Therefore, no data tables or detailed research findings on the formation of metal complexes with this compound can be provided at this time.

Research Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

5-Amino-4-methyl-2-nitrophenol serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its reactivity allows for its incorporation into diverse chemical structures, making it a valuable precursor in several industrial and research applications.

Precursor in the Synthesis of Azo Dyes and Pigments

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. While direct evidence for the use of this compound in large-scale dye production is not extensively documented in publicly available literature, its structural similarity to other compounds used in dye synthesis, such as 2-amino-5-nitrophenol (B90527), suggests its potential as a precursor. For instance, 2-amino-5-nitrophenol is a known intermediate in the manufacture of several azo dyes, including CI Solvent Red 8, which is utilized in coloring synthetic resins, lacquers, inks, and wood stains. nih.gov

A closely related compound, 2-[2-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (B47542), has been synthesized and characterized as a thiazolyl azo dye ligand. researchgate.net This synthesis involves the diazotization of an amino group and coupling with a phenol derivative, a process for which this compound is a suitable candidate. Furthermore, the related compound 5-Amino-o-cresol is a known intermediate for hair dyes, highlighting the utility of this class of compounds in the colorant industry. google.com The general synthetic route to azo dyes involves the reaction of a diazonium salt with a coupling component, a role that this compound could fulfill due to its activated aromatic ring. unb.ca

Building Block for Various Heterocyclic Compounds (e.g., Benzoxazoles)

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The synthesis of benzoxazoles typically involves the condensation and cyclization of an o-aminophenol with a carboxylic acid or its derivative. Given its o-aminophenol structure, this compound is a prime candidate for the synthesis of substituted benzoxazoles.

The general synthetic strategies for benzoxazoles from 2-aminophenols are well-established and include reactions with aldehydes, ketones, acids, and other reagents under various catalytic conditions. nih.gov For example, 2-aminophenols can react with aldehydes in the presence of an acid catalyst to form the corresponding benzoxazole (B165842). organic-chemistry.org The presence of the methyl and nitro groups on the this compound ring would lead to the formation of correspondingly substituted benzoxazole derivatives, offering a route to novel compounds with potentially unique properties.

A preparation method for 2-(aminophenyl)-5-aminobenzoxazole involves the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride, followed by cyclization and hydrogenation. google.com This demonstrates the utility of substituted aminophenols in constructing complex benzoxazole structures.

Intermediate in the Synthesis of Agricultural Chemicals (e.g., Herbicides, Pesticides)

The utility of nitrophenol derivatives extends to the agricultural sector. A key piece of evidence for the role of the structural core of this compound in this field is a patent for the preparation of 5-methyl-2-nitrophenol (B1361083), which explicitly states its use as an important intermediate for the preparation of agricultural chemicals, specifically an "excellent herbicide". google.com The patent describes the synthesis of O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec.-butylphosphoroamidothioate from 5-methyl-2-nitrophenol. google.com This highlights the importance of the 5-methyl-2-nitrophenol scaffold in creating herbicidally active molecules.

While the direct use of this compound is not detailed, its structure is closely related to this key intermediate. The amino group on this compound could be utilized as a handle for further chemical modifications to produce a variety of agricultural chemicals. It is plausible that this compound could be a precursor to 5-methyl-2-nitrophenol through deamination or could be used to introduce additional functionalities into the final pesticide or herbicide structure. The fungicidal properties of the related compound 2-amino-4-nitrophenol (B125904) and its derivatives have also been studied, suggesting a broader potential for this class of compounds in crop protection. researchgate.netrsc.org

Precursor for Pharmaceutical and Bioactive Molecules (focus on synthetic methodology)

Aromatic nitro compounds and benzoxazoles are prevalent structural motifs in many pharmaceutical and bioactive molecules. nih.govnih.gov The synthesis of drugs and biologically active compounds often relies on versatile intermediates that can be elaborated into more complex structures. While specific examples of pharmaceuticals derived directly from this compound are not readily found in the literature, its potential as a precursor can be inferred from established synthetic methodologies.

Nitroarenes are crucial in the synthesis of many drugs, and numerous methods exist for their incorporation and transformation. nih.govresearchgate.net The amino and hydroxyl groups on this compound provide reactive sites for the attachment of other molecular fragments, a common strategy in drug discovery.

The benzoxazole core, which can be synthesized from this compound, is present in a variety of biologically active compounds. For instance, benzoxazole derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors. scholarsresearchlibrary.com The synthesis of these derivatives often starts from substituted aminophenols. A general method involves the reaction of a 2-aminophenol (B121084) with a suitable reagent to form the benzoxazole ring, which can then be further functionalized. A series of 1-[[(5-nitrofuranyl)methylene]amino]-4- and/or -5-substituted 2-imidazolidinones, investigated as chemotherapeutic agents, were prepared through multi-step reaction sequences, showcasing the intricate synthetic pathways where aminophenol-like structures can be employed. nih.gov

Exploration of Advanced Material Properties

Beyond its role as a synthetic intermediate, the structural features of this compound and its derivatives make them interesting candidates for the development of advanced materials with specific optical properties.

Investigation of Nonlinear Optical (NLO) Properties and Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including optical switching and data storage. Organic molecules with donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. The structure of this compound, with its electron-donating amino and methyl groups and electron-withdrawing nitro group, fits this "push-pull" motif, suggesting that its derivatives could possess interesting NLO characteristics.

Research into the NLO properties of organic compounds has shown that molecular structure plays a critical role in determining the magnitude of the NLO response. nih.gov For example, a study on 2-methyl-4-nitroaniline, a compound with a similar substitution pattern, highlighted its large nonlinear optical response. researchgate.net Theoretical and experimental studies on various organic chromophores have demonstrated that tuning the donor and acceptor strengths and the nature of the conjugated bridge can optimize the NLO properties. nih.govmdpi.com

While direct experimental data on the NLO properties of this compound derivatives is scarce in the surveyed literature, the fundamental principles of NLO material design strongly suggest their potential. The synthesis of polymers incorporating push-pull diacetylenes has been shown to yield materials with excellent quadratic NLO properties. mdpi.com By incorporating the this compound moiety into such polymeric or crystalline structures, it may be possible to create novel materials with significant second-order NLO responses. Further computational and experimental investigations are warranted to fully explore the potential of this compound in the field of nonlinear optics.

Photophysical Studies and Luminescence Characteristics of the Compound and its Derivatives

Nitrophenols are a class of compounds whose photophysical properties are strongly influenced by the relative positions of the nitro (-NO2), hydroxyl (-OH), and other substituent groups on the benzene (B151609) ring. These molecules are known to exhibit intramolecular charge transfer (ICT) upon electronic excitation, where the phenolate (B1203915) oxygen acts as an electron donor and the nitro group serves as the electron acceptor. This ICT character is a dominant factor in their electronic spectra and excited-state dynamics.

General Photophysics of Nitrophenol Isomers

Studies on various nitrophenol isomers, such as ortho-, meta-, and para-nitrophenol, demonstrate that the position of the nitro group significantly impacts the electronic transitions. aip.orgmdpi.com The absorption peaks of protonated nitrophenols are typically found in the blue to ultraviolet region of the spectrum and are considerably blue-shifted compared to their deprotonated (nitrophenolate) forms. mdpi.com For instance, the primary absorption band of 2-nitrophenol (B165410) in cyclohexane (B81311) is observed at 271.6 nm and is assigned to a charge-transfer excitation from the benzene ring to the nitro group. researchgate.net The excited-state dynamics of these compounds are complex and can involve processes such as nitro-group twisting, excited-state intramolecular proton transfer (ESIPT), solvation, and intersystem crossing to triplet states. mdpi.com While many nitrophenols exhibit absorption in the UV-Vis range, they are often weakly fluorescent or non-luminescent due to efficient non-radiative decay pathways that quench fluorescence.

Photophysical Data of Methyl-2-nitrophenol Isomers

To approximate the potential behavior of this compound, it is useful to examine its closer analogues. Research on the photolysis of methyl-substituted 2-nitrophenols, specifically 4-methyl-2-nitrophenol (B89549) and 5-methyl-2-nitrophenol, provides valuable data on their light absorption characteristics and photochemical quantum yields, although it does not focus on luminescence. acs.org

These compounds are significant components of atmospheric "brown carbon" and their primary degradation pathway is photolysis. acs.org A study using cavity ring-down spectroscopy determined their absorption cross-sections in the 295–400 nm range. The investigation also measured the quantum yields for the formation of hydroxyl radicals (OH) following photolysis at 308 nm and 351 nm, which provides insight into the efficiency of specific photochemical processes. acs.org

The data reveals that both 4-methyl-2-nitrophenol and 5-methyl-2-nitrophenol absorb light in the near-UV region. The measured quantum yields for OH production indicate that photolysis is a significant deactivation pathway for their excited states. acs.org This photochemical reactivity often competes with luminescence, suggesting that the fluorescence quantum yields for these compounds are likely to be low. The presence of an additional amino group in this compound would be expected to further modify these properties, potentially shifting the absorption spectra and influencing the rates of radiative and non-radiative decay, but specific data remains unavailable.

Absorption Cross-Sections for Methyl-2-nitrophenol Isomers at Select Wavelengths acs.org
CompoundWavelengthAbsorption Cross-Section (cm²/molecule)
4-Methyl-2-nitrophenol295 nm(1.01 ± 0.07) × 10⁻¹⁸
345 nm(5.72 ± 0.39) × 10⁻¹⁸
400 nm(1.80 ± 0.17) × 10⁻²⁰
5-Methyl-2-nitrophenol295 nm(9.04 ± 0.77) × 10⁻¹⁹
345 nm(5.89 ± 0.54) × 10⁻¹⁸
400 nm(2.81 ± 0.14) × 10⁻²⁰
OH Radical Quantum Yields upon Photolysis acs.org
CompoundPhotolysis WavelengthOH Quantum Yield (Φ)
4-Methyl-2-nitrophenol308 nm0.066 ± 0.021
351 nm0.031 ± 0.017
5-Methyl-2-nitrophenol308 nm0.078 ± 0.038
351 nm0.042 ± 0.015

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency and Selectivity

Current synthetic approaches to substituted nitrophenols and aromatic amines often rely on classical nitration and reduction reactions, which can involve harsh conditions and generate significant waste. acs.orgbeilstein-journals.org Future research will likely focus on developing greener and more sustainable synthetic pathways.

Key areas for development include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of aromatic amines from renewable feedstocks presents a green alternative to traditional chemical methods. researchgate.netbenthamdirect.com Research could explore enzymatic pathways for the regioselective amination or nitration of precursors to 5-Amino-4-methyl-2-nitrophenol.

Renewable Feedstocks: Investigating routes that begin with bio-based platform chemicals, such as those derived from lignin, could provide a sustainable alternative to petrochemical starting materials. acs.org This aligns with the broader goal of creating more environmentally friendly chemical processes. rsc.org

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. beilstein-journals.org Developing a continuous-flow process for the synthesis of this compound could lead to higher yields, improved purity, and a more efficient manufacturing process.

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques and Computational Modeling

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and predicting its behavior. The mechanism of electrophilic aromatic nitration, a key step in the synthesis of many related compounds, is a complex process that continues to be a subject of intense study. nih.gov

Future mechanistic studies could involve:

Real-Time Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time data on reaction intermediates and kinetics. This would allow for a detailed mapping of the reaction pathways involved in the formation of this compound.

Computational Modeling: Quantum chemical calculations and molecular dynamics simulations can be used to model reaction energy profiles, predict the stability of intermediates like the σ-complex (also known as the Wheland intermediate), and elucidate the role of solvents and catalysts. nih.gov Such studies can also shed light on the electronic and steric effects of the substituents on the transition states. nih.gov

Isotope Labeling Studies: Using isotopically labeled reactants can help trace the pathways of atoms throughout the reaction, confirming mechanistic hypotheses and providing unambiguous evidence for proposed intermediates.

Exploration of Supramolecular Assembly and Crystal Engineering for Tailored Material Properties

The presence of multiple hydrogen-bond donor (amino, hydroxyl) and acceptor (nitro) groups on this compound makes it an excellent candidate for crystal engineering and the formation of supramolecular assemblies. These ordered structures can exhibit unique physical and chemical properties.

Promising research avenues include:

Cocrystal Formation: By combining this compound with other molecules (coformers), it may be possible to create novel cocrystals with tailored properties, such as enhanced stability, altered solubility, or specific optical characteristics. The study of supramolecular structures formed through hydrogen bonding in similar nitro compounds provides a basis for this exploration. rsc.org

Self-Assembly: Investigating the self-assembly of this compound molecules in different solvents and conditions could lead to the formation of well-defined nanostructures, such as wires, ribbons, or sheets, with potential applications in electronics or sensing.

Host-Guest Chemistry: The aromatic ring and functional groups could allow the molecule to act as a host for smaller guest molecules or ions, or to be encapsulated within larger host structures like cucurbiturils. acs.org This could be explored for applications in controlled release or selective recognition.

Integration with Machine Learning and AI-Driven Computational Design for Targeted Chemical Syntheses

The application of AI and ML to this compound could involve:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and potentially more efficient synthetic pathways by deconstructing the target molecule into simpler, commercially available precursors. pharmafeatures.com

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity while minimizing byproducts. beilstein-journals.orgmdpi.com

De Novo Design: AI algorithms could be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics, by exploring the vast chemical space around the core structure.

Comparative Studies with Isomeric and Analogous Substituted Aromatic Systems to Elucidate Structure-Reactivity Relationships

Systematic studies comparing the properties and reactivity of this compound with its isomers and other structurally related compounds can provide fundamental insights into structure-reactivity relationships. The electronic effects of substituents on a phenol (B47542) ring play a crucial role in determining its reactivity. mdpi.com

Future comparative research should focus on:

Synthesis and Characterization of Isomers: Synthesizing and characterizing isomers where the positions of the amino, methyl, and nitro groups are varied (e.g., 2-Amino-4-methyl-5-nitrophenol or 4-Amino-5-methyl-2-nitrophenol) would allow for a direct assessment of how substituent placement affects properties like acidity, redox potential, and spectral characteristics.

Kinetic Studies: Measuring the reaction rates of this compound and its analogues in various chemical transformations (e.g., oxidation, reduction, electrophilic substitution) would quantify the influence of each substituent. Quantitative structure-activity relationship (QSAR) models can be developed from this data. nih.gov

Acidity and Hydrogen Bonding: The acidity of the phenolic hydroxyl group is heavily influenced by the electronic nature of the other substituents. ucalgary.cakhanacademy.org Comparative pKa measurements and spectroscopic studies of hydrogen bonding in different solvents would provide valuable data on the interplay of these functional groups.

Interactive Data Table: Properties of Related Isomers

This table provides known data for isomers and related compounds, which can serve as a basis for comparative studies.

Compound NameCAS NumberMolecular FormulaKey Application/Use
2-Amino-4-nitrophenol (B125904)99-57-0C6H6N2O3Pharmaceutical intermediate, fluorescent probe nbinno.com
2-Amino-5-nitrophenol (B90527)121-88-0C6H6N2O3Hair dye products, synthesis of anticonvulsants sigmaaldrich.com
5-Methyl-2-nitrophenol (B1361083)700-38-9C7H7NO3Dye intermediate, synthesis of herbicides guidechem.comgoogle.com
2-Amino-5-methylphenol2835-98-5C7H9NOSynthesis of catalysts and bioactive compounds sigmaaldrich.com
4-Methyl-2-nitrophenol (B89549)119-33-5C7H7NO3Chemical intermediate drugbank.com

Q & A

Basic Research Questions

Q. How can the purity of synthesized 5-amino-4-methyl-2-nitrophenol be rigorously validated?

  • Methodological Answer : Combine thin-layer chromatography (TLC) with high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water mobile phase (70:30 v/v). Confirm purity via melting point analysis (mp) and compare with literature values. For structural validation, employ 1H^1H-NMR (DMSO-d6d_6, 400 MHz) to identify characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), NH2_2 (δ 5.1–5.3 ppm), and CH3_3 (δ 2.2–2.4 ppm). Cross-validate with FT-IR (stretching vibrations for NO2_2 at ~1520 cm1^{-1} and NH2_2 at ~3350 cm1^{-1}) .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : Use SHELXS for phase determination and SHELXL for refinement of single-crystal X-ray data . Visualize anisotropic displacement parameters (ADPs) via ORTEP-3 to assess thermal motion and hydrogen-bonding networks . For data integration and reduction, leverage the WinGX suite to handle systematic errors in diffraction patterns (e.g., absorption corrections) .

Q. How does the thermal stability of this compound influence experimental handling?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen to identify decomposition thresholds. Store the compound in amber vials at –20°C to mitigate photodegradation, as nitroaromatic compounds are prone to radical-mediated breakdown. Monitor stability via periodic UV-Vis spectroscopy (λmax_{\text{max}} ~350 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in supramolecular assembly predictions for this compound cocrystals?

  • Methodological Answer : Employ solvent-drop grinding with stoichiometric equivalents of coformers (e.g., carboxylic acids) and analyze via powder X-ray diffraction (PXRD). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., % contribution of H-bonding vs. π-π stacking). For conflicting computational models, validate with experimental electron density maps derived from high-resolution (<1.0 Å) X-ray data .

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to compute hyperpolarizability (β) and dipole moments. Compare with experimental results from electric-field-induced second-harmonic generation (EFISHG). Note discrepancies arising from solvent effects (e.g., chloroform vs. DMSO) and refine solvation models using the polarizable continuum model (PCM) .

Q. What experimental designs mitigate challenges in analyzing tautomeric equilibria of this compound?

  • Methodological Answer : Use variable-temperature 1H^1H-NMR (25–100°C) in DMSO-d6d_6 to monitor keto-enol tautomerism. Supplement with UV-Vis titration (pH 2–12) to track absorbance shifts linked to protonation states. For solid-state analysis, compare PXRD patterns of tautomers crystallized from ethanol vs. acetonitrile .

Methodological Notes

  • Data Interpretation : When crystallographic R-factors exceed 5%, re-exclude outliers using SHELXL ’s OMIT command .
  • Contradiction Management : Conflicting computational/experimental results often arise from basis set limitations or crystal packing effects. Cross-validate with multiple methods (e.g., Raman spectroscopy for vibrational modes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.